4-Bromo-2-ethylphenol is a brominated phenol compound that has garnered attention due to its presence in marine organisms and industrial applications. Bromophenols like 4-Bromo-2-ethylphenol are known for their distinctive sea-like taste and flavor, and they may play a role in chemical defense mechanisms in marine environments1. Additionally, some bromophenols are used as industrial flame retardants and have been suspected to disrupt endocrine systems by mimicking thyroid hormone activity1. The study of 4-Bromo-2-ethylphenol and related compounds is crucial for understanding their ecological functions, potential health impacts, and applications in various fields.
Bromophenol derivatives, including those with a 4-bromo-2-ethylphenol moiety, have been evaluated for their anticancer activities. A series of such derivatives were tested against various human cancer cell lines, with some compounds showing potent activity3. The structure-activity relationships of these compounds were discussed, providing insights for developing new anticancer drugs3.
Bromophenols from marine red algae have been recognized for their antioxidant properties. Theoretical studies have been conducted to understand the radical scavenging activities of bromophenols, suggesting that they can act as radical scavengers for biomolecules4. Additionally, new nitrogen-containing bromophenols have been isolated and shown to possess potent scavenging activity against radicals, indicating their potential application as natural antioxidants in food or pharmaceuticals5. The cellular antioxidant effect of bromophenols has also been demonstrated, with some compounds exhibiting better antioxidant effects than known antioxidants like luteolin and quercetin in cellular assays6.
The spectroscopic, X-ray diffraction, and theoretical properties of bromophenol derivatives have been extensively studied. For example, a compound related to 4-bromo-2-ethylphenol was synthesized and characterized, with its intermolecular contacts examined using Hirshfeld surfaces7. The study provided insights into the chemical activity, molecular electrostatic potential, and other properties relevant to the compound's reactivity and potential applications7.
The coordination behavior of copper with bromophenol derivatives has been explored, revealing the ability of these compounds to form complexes with metal ions8. Such studies are important for understanding the potential use of bromophenols in coordination chemistry and material science.
The photoreaction mechanisms of bromophenols have been investigated using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation9. These studies help in understanding the behavior of bromophenols under light exposure, which is relevant for their applications in photochemistry and materials science.
Bromophenol derivatives have been tested as inhibitors of carbonic anhydrase isoenzymes, showing excellent inhibitory effects10. Such findings are significant for the development of new therapeutic agents targeting these enzymes, which are involved in various physiological processes.
The mechanism of action of bromophenols, including 4-Bromo-2-ethylphenol, has been studied in various contexts. For instance, certain bromophenols have been shown to significantly affect calcium homeostasis in endocrine cells, which may suggest a link to their endocrine-disrupting effects1. In another study, the inhibition mechanism of dehaloperoxidase-hemoglobin by 4-bromophenol was investigated, revealing that 4-bromophenol does not fully impede hydrogen peroxide from entering the distal pocket to activate the enzyme, suggesting alternative pathways for the reaction2. These studies highlight the complex interactions between bromophenols and biological systems, which are important for understanding their potential as therapeutic agents or environmental hazards.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6